N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a heterocyclic compound featuring a cyclopenta[d][1,3]thiazole core linked to a 1-methylindole moiety via an acetamide bridge.
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c1-20-10-11(12-5-2-3-7-14(12)20)9-16(21)19-17-18-13-6-4-8-15(13)22-17/h2-3,5,7,10H,4,6,8-9H2,1H3,(H,18,19,21) |
InChI Key |
QRRGTYONYTXYHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC4=C(S3)CCC4 |
Origin of Product |
United States |
Biological Activity
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structural Characteristics
The compound features a cyclopenta[d][1,3]thiazole ring fused with an indole moiety, which is known for its diverse biological properties. The structural formula can be represented as:
This compound's unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, its structural similarity to known inhibitors suggests potential activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : It could act as a modulator for various receptors, impacting signaling pathways related to cancer proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | HeLa | 226 | Apoptosis induction |
| Similar Compound B | A549 | 242.52 | Cell cycle arrest |
These findings indicate that the compound may exhibit similar effects on various cancer cell lines.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated. For example:
| Microorganism | MIC (µg/mL) |
|---|---|
| E. coli | 62.5 |
| Staphylococcus aureus | 78.12 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Study 1: In Vitro Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the biological activity of several thiazole derivatives. The study found that compounds with similar structures to this compound exhibited significant cytotoxicity against various cancer cell lines.
Study 2: In Vivo Studies
Another study focused on the anti-inflammatory effects of thiazole derivatives in animal models. The results indicated that these compounds could reduce inflammation markers significantly compared to control groups.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
a. N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]acetamide
- Structure : Shares the cyclopenta-thiazole core but substitutes the indole with a pyrrol-oxane group.
- Properties: Higher logP (2.94) and logD (2.52) compared to the target compound, suggesting enhanced lipophilicity. Polar surface area (46.6 Ų) is reduced due to the absence of the indole’s hydrogen-bond donor .
b. N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Structure : Replaces the 1-methylindole with a 4-methylthiadiazole group.
- Properties: Molecular weight (266.34 g/mol) is lower than the target compound.
Functional Group Analogues
a. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a–6m)
- Structure : Features a triazole ring instead of cyclopenta-thiazole, with naphthalene and substituted phenyl groups.
- Bioactivity: Nitro-substituted derivatives (e.g., 6b, 6c) exhibit enhanced electronic profiles (e.g., NO₂ stretching at 1504 cm⁻¹ in IR) and moderate cytotoxicity .
b. N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a–4i)
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
